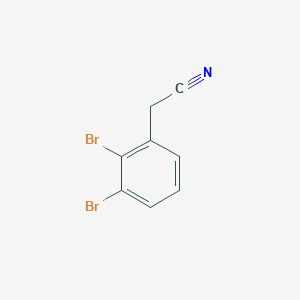

2-(2,3-Dibromophenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2N |

|---|---|

Molecular Weight |

274.94 g/mol |

IUPAC Name |

2-(2,3-dibromophenyl)acetonitrile |

InChI |

InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 |

InChI Key |

OPCMJRIVORQMRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,3 Dibromophenyl Acetonitrile and Its Analogues

Direct and Indirect Approaches to C-C Bond Formation at the Nitrile Carbon

The construction of the 2-(2,3-dibromophenyl)acetonitrile scaffold can be approached from different perspectives, either by introducing the cyano group onto a pre-existing dibromophenyl framework or by attaching the dibromophenyl group to an acetonitrile (B52724) derivative.

Nucleophilic Cyanation Strategies on Dibromobenzene Scaffolds

One of the most direct methods for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a 2,3-dibromobenzyl scaffold with a cyanide salt. This classic S(_N)2 reaction is a robust and widely used method for the formation of nitriles. The most common precursor for this reaction is 2,3-dibromobenzyl bromide or chloride. The reaction is typically carried out by treating the benzyl (B1604629) halide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

The general reaction is as follows:

2,3-Dibromobenzyl-X + MCN → this compound + MX

Where X is a halide (Br, Cl) and M is an alkali metal (Na, K).

An alternative, though more indirect, approach involves the Sandmeyer reaction. researchgate.netresearchgate.netsigmaaldrich.com This multi-step process begins with the diazotization of 2,3-dibromoaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring, yielding 2,3-dibromobenzonitrile. researchgate.netresearchgate.netsigmaaldrich.com Subsequent chemical modifications would be necessary to introduce the methylene (B1212753) group and form the final acetonitrile product. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring and proceeds via a radical-nucleophilic aromatic substitution mechanism. researchgate.netresearchgate.netsigmaaldrich.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Nitrile Introduction (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Both palladium and copper-based catalyst systems are widely employed for the cyanation of aryl halides. nih.govnih.govtezu.ernet.innih.gov

In the context of synthesizing this compound, a transition metal-catalyzed approach would typically involve the cross-coupling of a 2,3-dibromosubstituted aryl halide with a cyanide source. A significant challenge in this approach is the potential for multiple cyanations due to the presence of two bromine atoms on the phenyl ring. Careful control of reaction conditions is crucial to achieve selective monocyanation.

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation reactions are highly efficient and tolerate a wide range of functional groups. nih.govnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. nih.gov Common cyanide sources include zinc cyanide (Zn(CN)(_2)) and potassium ferrocyanide (K(_4)[Fe(CN)(_6)]). nih.gov

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, a classic copper-mediated cyanation of aryl halides, has been significantly improved through the development of catalytic systems. nih.govtezu.ernet.in Modern copper-catalyzed cyanations can be performed under milder conditions and with a broader substrate scope. nih.govtezu.ernet.in These reactions often employ copper(I) iodide (CuI) as a catalyst in the presence of a ligand, such as N,N'-dimethylethylenediamine, and an alkali metal cyanide. nih.gov

A summary of representative transition metal-catalyzed cyanation conditions is presented in the table below.

| Catalyst System | Cyanide Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(_2)(dba)(_3)/dppf | Zn(CN)(_2) | dppf | DMF | 80-120 | 70-95 |

| Pd(OAc)(_2)/XPhos | K(_4)[Fe(CN)(_6)] | XPhos | t-BuOH/H(_2)O | 100-120 | 80-98 |

| CuI | NaCN | DMEDA | Toluene | 110 | 75-90 |

| CuI | K(_4)[Fe(CN)(_6)] | DMEDA | NMP | 120-140 | 60-85 |

This is an interactive data table. The values are representative for the cyanation of aryl bromides and may vary depending on the specific substrate and reaction conditions.

Functionalization of Acetonitrile Derivatives with Dibromophenyl Moieties

An alternative strategy involves the formation of the C-C bond by reacting an activated acetonitrile derivative with a 2,3-dibromophenyl electrophile. This approach is particularly useful when the dibromophenyl precursor is readily available.

One common method is the alkylation of the acetonitrile carbanion. nih.govgoogle.com Acetonitrile can be deprotonated at the α-carbon using a strong base, such as sodium amide (NaNH(_2)) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This carbanion can then react with a suitable 2,3-dibromophenyl electrophile, such as 2,3-dibromobenzyl bromide, to form the desired product.

CH(_3)CN + Base → [CH(_2)CN] [CH(_2)CN] + 2,3-Dibromobenzyl-Br → this compound

This method allows for the direct formation of the phenylacetonitrile (B145931) skeleton. The choice of base and reaction conditions is critical to avoid side reactions, such as self-condensation of the acetonitrile.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and, in the case of transition metal-catalyzed reactions, the catalyst system. nih.govresearchgate.net

For nucleophilic cyanation reactions, key parameters to optimize include the choice of solvent, temperature, and the nature of the cyanide salt. The use of phase-transfer catalysts can also enhance the reaction rate by facilitating the transport of the cyanide anion into the organic phase.

In palladium- and copper-catalyzed cross-coupling reactions, the choice of ligand is paramount. nih.govtezu.ernet.in Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, are often employed in palladium catalysis to promote oxidative addition and reductive elimination. nih.gov For copper-catalyzed reactions, nitrogen-based ligands like N,N'-dimethylethylenediamine have proven effective. nih.gov The selection of the appropriate base and solvent system is also crucial for catalyst stability and activity. Additives are sometimes used to prevent catalyst poisoning by the cyanide ion. google.com

Below is a table summarizing key parameters for optimization in transition metal-catalyzed cyanations:

| Parameter | Considerations | Examples |

| Catalyst Precursor | Stability, ease of activation | Pd(OAc)(_2), Pd(_2)(dba)(_3), CuI |

| Ligand | Steric bulk, electron-donating ability | dppf, XPhos, DMEDA |

| Cyanide Source | Toxicity, solubility, reactivity | Zn(CN)(_2), K(_4)[Fe(CN)(_6)], NaCN, KCN |

| Base | Strength, solubility | K(_2)CO(_3), Cs(_2)CO(_3), K(_3)PO(_4) |

| Solvent | Polarity, boiling point | DMF, DMAc, Toluene, t-BuOH/H(_2)O |

| Temperature | Reaction rate vs. catalyst decomposition | 80-140 °C |

| Additives | Prevention of catalyst poisoning | Zinc salts, amines |

This is an interactive data table showing common parameters and examples for optimization.

Exploration of Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. researchgate.netnih.gov For the synthesis of this compound and its analogues, this involves exploring less toxic reagents, reducing waste, and improving energy efficiency.

One key area of focus is the replacement of highly toxic cyanide sources, such as sodium and potassium cyanide, with safer alternatives. nih.gov Potassium ferrocyanide (K(_4)[Fe(CN)(_6)]), a common food additive, has emerged as a viable and less toxic cyanide source for palladium-catalyzed cyanations. nih.gov

The use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offers advantages in terms of catalyst recovery and reuse, which contributes to waste reduction. nih.gov Additionally, the development of reactions that can be performed in greener solvents, such as water or bio-based solvents, is a major goal. nih.gov The use of aqueous ammonia as a nitrogen source in the synthesis of nitriles from alcohols represents a green alternative to traditional cyanating agents. organic-chemistry.org

Furthermore, energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application in Arylacetonitrile Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic cyanide sources like K(_4)[Fe(CN)(_6)]. nih.gov |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself. |

| Safer Solvents and Auxiliaries | Using water or other green solvents. nih.gov |

| Design for Energy Efficiency | Employing microwave-assisted synthesis. |

| Use of Renewable Feedstocks | Not directly applicable in this context. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| Catalysis | Using recoverable heterogeneous catalysts. nih.gov |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Avoiding highly reactive and toxic reagents. |

This is an interactive data table illustrating the application of green chemistry principles.

Reactivity Profiles and Mechanistic Investigations of 2 2,3 Dibromophenyl Acetonitrile

Transformations Involving the Nitrile Group

The nitrile group in 2-(2,3-dibromophenyl)acetonitrile is a versatile functional group that can participate in a variety of chemical reactions, including hydrolysis, derivatization, cycloadditions, and condensations.

Hydrolysis and Derivatization Pathways (e.g., Amidation)

The hydrolysis of the nitrile group in arylacetonitriles to form the corresponding phenylacetic acids is a fundamental transformation. This can be achieved under either acidic or basic conditions. For instance, the hydrolysis of benzyl (B1604629) cyanide, a related compound, is commonly carried out using dilute sulfuric acid. orgsyn.org The reaction proceeds by heating the mixture to drive the conversion to the carboxylic acid. orgsyn.org An alternative, catalyst-free method involves the hydrolysis of phenylacetonitrile (B145931) in near-critical water at temperatures between 240-310 °C. google.com

The hydrolysis can also be mediated by enzymes. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. researchgate.net Specifically, arylacetonitrilases exhibit specificity towards arylacetonitrile substrates. researchgate.net

Beyond complete hydrolysis to the carboxylic acid, the nitrile group can be converted to an amide through partial hydrolysis. This transformation is often accomplished using controlled acidic or basic conditions, or with specific reagents that favor the formation of the amide over the carboxylic acid.

| Transformation | Reagents and Conditions | Product Type |

| Acid Hydrolysis | Dilute H₂SO₄, heat | Phenylacetic acid |

| Non-catalytic Hydrolysis | Deionized water, 240-310 °C | Phenylacetic acid |

| Enzymatic Hydrolysis | Nitrilase enzymes | Phenylacetic acid |

| Amidation | Controlled acid/base hydrolysis | Phenylacetamide |

Cycloaddition and Condensation Reactions

The nitrile functionality can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. wikipedia.org A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In these reactions, the nitrile can react with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a five-membered heterocyclic ring.

Condensation reactions provide another avenue for elaborating the structure of this compound. The active methylene (B1212753) group adjacent to the nitrile can be deprotonated by a base to form a carbanion. This nucleophile can then attack a variety of electrophiles, such as carbonyl compounds, in an aldol-type condensation. For example, aryl acetonitriles can undergo condensation with acrylonitrile (B1666552) in the presence of a base to form substituted cyclohexene (B86901) derivatives. nih.govrsc.org This reaction proceeds through a series of Michael additions followed by an intramolecular condensation. nih.gov Similarly, condensation with aldehydes and ketones can yield α,β-unsaturated nitriles. orgsyn.org A one-pot method for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles involves the condensation of ortho-nitroacetophenones with aromatic aldehydes mediated by cyanide. nih.gov

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Azides, Nitrones | Tetrazoles, Oxadiazoles |

| Condensation | Acrylonitrile | α-amino-β-cyano cyclohexenes |

| Condensation | Aldehydes, Ketones | α,β-unsaturated nitriles |

Reactivity at the Bromine Centers

The two bromine atoms on the phenyl ring of this compound are key handles for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various metal-catalyzed cross-coupling reactions. The presence of two adjacent bromine atoms also raises questions of regioselectivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The bromine atoms of this compound can readily participate in these reactions.

C-C Bond Formation: The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is a widely used method for forming C-C bonds. youtube.comyoutube.comyoutube.comyoutube.com In the case of 2,5-dibromo-3-methylthiophene, a related dibrominated heterocycle, selective Suzuki coupling can be achieved. nih.gov It is expected that this compound would undergo similar transformations with various boronic acids or esters in the presence of a palladium catalyst and a base. Other C-C bond-forming reactions include the Heck coupling (with alkenes) and the Sonogashira coupling (with terminal alkynes). organic-chemistry.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. organic-chemistry.orgwiley.comnih.gov This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and is tolerant of a wide range of functional groups. nih.govrsc.org The reaction can be used to introduce primary or secondary amines at one or both bromine positions of this compound.

C-O Bond Formation: The formation of aryl ethers via palladium-catalyzed C-O coupling of aryl halides with alcohols or phenols is also a well-established transformation. acs.orgnih.gov This provides a route to introduce alkoxy or aryloxy substituents onto the dibrominated phenyl ring.

The regioselectivity of these reactions on a 2,3-dibromo-substituted scaffold would be influenced by steric and electronic factors, with the C-2 bromine being sterically more hindered.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| C-O Coupling | Alcohol, Phenol | C-O |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.orgharvard.eduuwindsor.ca While the cyanomethyl group is considered a moderate directing group, the interplay between it and the two bromine atoms would determine the site of metalation. organic-chemistry.org Halogens can exert a long-range acidifying effect, potentially influencing the regioselectivity of deprotonation. chimia.ch Theoretical calculations have suggested that bromine atoms can lower the activation energy for C-H bond activation at adjacent positions. researchgate.net In this compound, metalation could potentially occur at the C-4 position, directed by the C-3 bromine, or at the C-6 position, influenced by the cyanomethyl group. The outcome would likely depend on the specific reaction conditions, including the base and solvent used.

Reductive Debromination Strategies

The selective or complete removal of the bromine atoms can be a useful synthetic strategy. Reductive debromination of polybrominated aromatic compounds can be achieved through various methods. Microbial reductive debromination has been observed for compounds like polybrominated diphenyl ethers (PBDEs), often proceeding in a stepwise manner. berkeley.edufrontiersin.orgnih.gov Chemical methods are also available, such as the use of zerovalent iron (Fe⁰), which can effect the stepwise reductive debromination of PBDEs. nih.govmdpi.com More traditional laboratory methods for the reductive debromination of aryl halides include catalytic hydrogenation (e.g., using Pd/C and H₂), or reaction with reducing agents like zinc dust in the presence of an acid.

Reactivity of the Benzylic Methylene Group (α-Carbon)

The methylene group adjacent to both the aromatic ring and the electron-withdrawing nitrile group is the primary site of reactivity in this compound. This position is activated towards deprotonation, making it a versatile handle for various chemical transformations.

The protons on the α-carbon of this compound are acidic due to the electron-withdrawing nature of the adjacent nitrile group (-CN) and the phenyl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrile group and the aromatic ring.

While specific experimental data for the deprotonation of this compound is not available, the general principle is well-established for related compounds like benzyl cyanide. google.com The choice of base is crucial and can range from alkali metal hydroxides to stronger bases like sodium amide or lithium diisopropylamide (LDA), depending on the desired extent of deprotonation and the subsequent reaction.

Once formed, the carbanion is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: Reaction of the carbanion with alkyl halides (R-X) would lead to the formation of α-alkylated products. The general scheme for this reaction is as follows:

Acylation: Similarly, the carbanion can react with acylating agents such as acid chlorides (RCOCl) or anhydrides ((RCO)₂O) to yield α-acylated products.

The specific conditions (solvent, temperature, nature of the base and electrophile) would need to be optimized to achieve high yields and selectivity. The steric hindrance from the ortho-bromo substituent on the phenyl ring might influence the rate and outcome of these reactions compared to less substituted phenylacetonitriles.

A summary of expected reactants and products in these transformations is presented in the table below.

| Reactant (Electrophile) | Expected Product |

| Alkyl Halide (e.g., CH₃I) | 2-(2,3-Dibromophenyl)propanenitrile |

| Acyl Chloride (e.g., CH₃COCl) | 3-(2,3-Dibromophenyl)-3-oxobutanenitrile |

| Carbonate (e.g., diethyl carbonate) | Ethyl 2-(2,3-dibromophenyl)-2-cyanoacetate |

The activated methylene group of this compound makes it a suitable candidate for Knoevenagel condensation reactions. wikipedia.orgsigmaaldrich.comaklectures.comslideshare.net This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine or its salt. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

For this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

The product would be a 2-(2,3-dibromophenyl)-3-substituted acrylonitrile. The electron-withdrawing nature of the two bromine atoms on the phenyl ring, in addition to the nitrile group, would likely enhance the acidity of the α-protons, potentially facilitating the reaction under milder conditions compared to unsubstituted phenylacetonitrile.

Below is a table summarizing potential Knoevenagel condensation products of this compound with various carbonyl compounds.

| Carbonyl Compound | Expected Product |

| Benzaldehyde (B42025) | 2-(2,3-Dibromophenyl)-3-phenylacrylonitrile |

| Acetone | 2-(2,3-Dibromophenyl)-3-methylbut-2-enenitrile |

| Cyclohexanone | 2-(2,3-Dibromophenyl)-2-(cyclohexylidene)acetonitrile |

Elucidation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms provides crucial insights into the pathways and intermediates involved in chemical transformations. For reactions involving this compound, a combination of kinetic studies and spectroscopic monitoring would be essential.

Although no specific kinetic studies for reactions of this compound have been found in the reviewed literature, such studies would be invaluable for understanding its reactivity. By systematically varying the concentrations of reactants, catalysts, and temperature, one could determine the rate law and activation parameters (activation energy, pre-exponential factor) for reactions like the Knoevenagel condensation or alkylation.

For instance, in a Knoevenagel condensation, monitoring the disappearance of the reactants or the appearance of the product over time would allow for the determination of the reaction rate. The Arrhenius equation could then be used to calculate the activation energy, providing a quantitative measure of the energy barrier for the reaction.

A hypothetical data table for a kinetic study on the Knoevenagel condensation of this compound with benzaldehyde might look like this:

| [this compound] (M) | [Benzaldehyde] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.01 | k₁ |

| 0.2 | 0.1 | 0.01 | k₂ |

| 0.1 | 0.2 | 0.01 | k₃ |

| 0.1 | 0.1 | 0.02 | k₄ |

Note: k₁, k₂, k₃, and k₄ represent hypothetical rate values.

Spectroscopic techniques are powerful tools for monitoring the progress of a reaction and identifying transient intermediates. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy could be used to follow the disappearance of the signal corresponding to the benzylic protons of this compound and the appearance of new signals corresponding to the product. In situ NMR studies could provide real-time information about the reaction progress and the formation of any stable intermediates.

Infrared (IR) Spectroscopy: The progress of a Knoevenagel condensation could be monitored by observing the disappearance of the C=O stretching frequency of the starting aldehyde or ketone and the appearance of the C=C stretching frequency of the α,β-unsaturated nitrile product.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged intermediates, such as the carbanion formed during deprotonation or intermediates in catalytic cycles. semanticscholar.orgnih.gov

A hypothetical spectroscopic analysis for the deprotonation of this compound might show the following changes:

| Spectroscopic Technique | Observation for this compound | Expected Observation for Carbanion Intermediate |

| ¹H NMR | Signal for CH ₂CN protons | Disappearance of the CH ₂CN signal |

| ¹³C NMR | Signal for C H₂CN carbon | Shift in the chemical shift of the α-carbon |

| ESI-MS | Molecular ion peak [M-H]⁻ at low abundance | Prominent peak corresponding to the carbanion [Br₂C₆H₃CHCN]⁻ |

Synthetic Utility: a Versatile Precursor for Advanced Organic Structures

The chemical compound 2-(2,3-Dibromophenyl)acetonitrile is a multifaceted building block in organic synthesis. Its structure, featuring two reactive bromine atoms on the phenyl ring, an active methylene (B1212753) group, and a versatile nitrile function, makes it a valuable precursor for a wide array of complex organic molecules. Its utility spans from the straightforward preparation of substituted phenyl derivatives to the construction of intricate heterocyclic systems and extended polycyclic aromatic hydrocarbons (PAHs).

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(2,3-Dibromophenyl)acetonitrile, ¹H NMR would be expected to reveal the chemical environment of the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. The coupling patterns and chemical shifts of the three adjacent aromatic protons would provide information about their relative positions on the phenyl ring. The methylene protons would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and cyano group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 125 - 140 |

| CH₂ | 3.8 - 4.2 | 20 - 30 |

| C-Br | - | 115 - 125 |

| C-CN | - | 130 - 135 |

| CN | - | 115 - 120 |

Note: These are estimated ranges and actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) in Probing Reaction Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and can be employed to monitor chemical reactions by observing changes in vibrational modes. For this compound, the most characteristic IR absorption would be the strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. The C-Br stretching vibrations would appear at lower frequencies, generally in the 500-700 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring. In the context of reaction monitoring, these techniques could potentially identify intermediates in reactions involving the nitrile group (e.g., hydrolysis to an amide or carboxylic acid) or the aryl bromides (e.g., in cross-coupling reactions). The appearance or disappearance of key vibrational bands would signal the formation of new species. However, the absence of published studies on reactions involving this compound where vibrational spectroscopy was used to probe intermediates means this application remains theoretical for this specific compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 700 |

Mass Spectrometry Techniques for Fragmentation Pattern Analysis and Reaction Pathway Inference

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of the M, M+2, and M+4 peaks would be approximately in a 1:2:1 ratio.

Electron impact (EI) ionization would likely induce fragmentation through several pathways. Common fragmentation would involve the loss of a bromine atom, the loss of the cyanomethyl radical (•CH₂CN), or the cleavage of the bond between the aromatic ring and the acetonitrile group. Analysis of these fragment ions can provide strong evidence for the compound's structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments, further confirming the molecular formula. Despite the predictive power of this technique, detailed experimental mass spectra and fragmentation analyses for this compound are not prevalent in the scientific literature.

Table 3: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula | Plausible Origin |

|---|---|---|

| [M-Br]⁺ | C₈H₅BrN⁺ | Loss of a bromine atom |

| [M-CH₂CN]⁺ | C₆H₃Br₂⁺ | Loss of the cyanomethyl group |

| [C₇H₅N]⁺ | C₇H₅N⁺ | Loss of two bromine atoms |

Single Crystal X-ray Diffraction for Elucidating Key Structural Features in Reaction Contexts

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would unambiguously confirm the substitution pattern on the phenyl ring and reveal the conformation of the molecule in the solid state. This information is crucial for understanding steric effects and the potential for intermolecular interactions, such as halogen bonding or π-stacking, which can influence reactivity in the solid phase.

In the context of reactions, obtaining crystal structures of starting materials, intermediates, and products can provide invaluable mechanistic insights. For instance, analyzing the crystal packing could help explain differences in reactivity between solid-state and solution-phase reactions. Unfortunately, a search of crystallographic databases reveals no publicly available crystal structure for this compound.

In Situ and Operando Spectroscopic Methodologies for Reaction Monitoring

In situ and operando spectroscopy involve monitoring a chemical reaction as it happens, providing real-time data on the species present under actual reaction conditions. Techniques like in situ IR, Raman, or NMR can be used to track the consumption of reactants, the formation of products, and the transient appearance of intermediates. This approach is particularly powerful for understanding reaction mechanisms and optimizing reaction conditions.

For a reaction involving this compound, such as a Suzuki coupling at one of the C-Br bonds, operando spectroscopy could potentially distinguish between different isomeric intermediates and products, providing a level of detail that is difficult to obtain from traditional offline analysis. The application of these advanced methodologies to this compound remains an area ripe for exploration, as no such studies have been reported in the reviewed scientific literature.

Based on a comprehensive search of publicly available scientific literature, it has been determined that specific computational and theoretical investigation data for the chemical compound This compound is not available.

Detailed research findings required to populate the requested article, including:

Quantum Chemical Assessment of Electronic Structure and Reactivity Descriptors (Frontier Molecular Orbital Analysis, Electrostatic Potential Mapping)

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States (Transition State Characterization, Reaction Energy Profiles)

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

could not be located. The creation of a scientifically accurate and informative article as per the provided outline is therefore not possible without foundational research data from scholarly sources.

The generation of an article without this data would require speculation and fabrication of scientific findings, which falls outside the scope of providing factual and reliable information. We are committed to accuracy and avoiding the generation of hallucinatory or unsourced content.

Should published research on the computational and theoretical investigations of this compound become available in the future, an article can be generated at that time.

Computational and Theoretical Investigations of 2 2,3 Dibromophenyl Acetonitrile

Predictive Modeling for Novel Reactivity and Derivative Design

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific computational or theoretical studies published that focus on 2-(2,3-Dibromophenyl)acetonitrile. Research efforts in the field of computational chemistry often prioritize compounds with known biological activity, synthetic utility, or those that are part of a broader study on structure-activity relationships. The absence of such research for this compound means that predictive models detailing its novel reactivity or the design of its derivatives are not available in the current body of scientific literature.

While general principles of computational chemistry could be applied to hypothesize its reactivity, any such discussion would be purely speculative without dedicated studies. Predictive modeling relies on established data from either experimental work or prior computational investigations to build reliable models. For instance, Density Functional Theory (DFT) calculations could elucidate the electronic structure and predict sites of reactivity, and molecular docking simulations could suggest potential biological targets if a relevant protein structure was identified. However, without foundational research on this specific molecule, the generation of detailed, informative, and scientifically accurate content as requested is not possible.

Further research, initiated by a specific interest in the properties or potential applications of this compound, would be required to generate the data necessary for a thorough computational analysis. Such studies would likely involve geometry optimization, calculation of molecular orbital energies (HOMO-LUMO gap), and mapping of the electrostatic potential surface to predict how the molecule might interact with other reagents or biological systems.

Future Perspectives and Research Challenges for 2 2,3 Dibromophenyl Acetonitrile

Development of Highly Selective and Efficient Catalytic Transformations

The presence of two distinct carbon-bromine bonds (at the C2 and C3 positions) on the aromatic ring of 2-(2,3-dibromophenyl)acetonitrile presents a significant opportunity for selective functionalization. A primary research challenge lies in developing catalytic systems that can differentiate between these two positions, enabling the targeted introduction of new functional groups. Future research will likely focus on:

Regioselective Cross-Coupling Reactions: Designing palladium, nickel, or copper-based catalysts with tailored ligands to facilitate selective Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at either the C2 or C3 position. This would allow for the stepwise and controlled construction of complex molecular architectures.

Chemoselective Transformations: Investigating catalytic systems that can selectively transform one C-Br bond while leaving the other intact. This could involve exploiting subtle differences in the electronic and steric environments of the two bromine atoms.

Catalytic Activation of the Acetonitrile (B52724) Moiety: While the C-Br bonds are the most reactive sites, developing catalytic methods to functionalize the benzylic position of the acetonitrile group in the presence of the bromo-substituents would open up new avenues for molecular diversification.

Design of Sustainable and Scalable Synthetic Routes

The current synthesis of this compound and its derivatives often relies on traditional methods that may not be environmentally friendly or easily scalable. A significant challenge is the development of greener and more efficient synthetic protocols. Key areas for future investigation include:

Greener Bromination Methods: Exploring the use of safer and more sustainable brominating agents to replace hazardous reagents like elemental bromine.

Catalytic Cyanation: Developing efficient catalytic methods for the introduction of the acetonitrile group, potentially avoiding the use of stoichiometric amounts of toxic cyanide salts. For instance, processes involving the reaction of corresponding benzyl (B1604629) halides with sodium cyanide in solvents like dimethylformamide (DMF) are common for related compounds. chemicalbook.com

Exploration of Novel Reaction Pathways and Multi-Redox Chemistry

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing bromine and nitrile groups, suggest the potential for novel and underexplored reaction pathways. Future research should aim to:

Exploit Multi-Redox States: Investigate the electrochemical behavior of the molecule and develop synthetic methods that leverage its ability to undergo multiple reduction or oxidation steps. This could lead to the formation of novel dimeric or polymeric structures.

Radical-Mediated Reactions: Explore the use of radical initiators to trigger novel cyclization or addition reactions involving the nitrile group and the aromatic ring. For example, cascade radical cyclization of alkynes with acetonitrile has been reported. mdpi.com

Photocatalysis and Electrosynthesis: Utilize light or electricity to drive unique transformations that are not accessible through traditional thermal methods. Electrophotocatalytic reactions have been used for the synthesis of amides from acetonitrile. mdpi.com

Advanced Computational Approaches for Rational Design

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of this compound, thereby guiding the rational design of new reactions and catalysts. Future research in this area will involve:

Density Functional Theory (DFT) Calculations: Employing DFT to model reaction mechanisms, predict regioselectivity in catalytic transformations, and understand the electronic structure of reaction intermediates and transition states. nih.govresearchgate.net Computational studies on related molecules like 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile and the proton-bound acetonitrile dimer have provided valuable insights into their structure and reactivity. nih.govresearchgate.net

Machine Learning and AI: Utilizing machine learning algorithms to screen potential catalysts and reaction conditions, accelerating the discovery of optimal synthetic protocols.

Predictive Modeling of Reaction Outcomes: Developing computational models that can accurately predict the outcome of a given reaction, including product distribution and yield, thus minimizing the need for extensive experimental optimization.

Integration into Multicomponent Reaction Sequences and Flow Chemistry

The development of efficient and scalable synthetic processes is crucial for the practical application of this compound. Integrating this compound into modern synthetic workflows represents a significant future direction.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block to rapidly generate molecular complexity in a single step. organic-chemistry.orgnih.govnih.gov MCRs offer an atom-economical and efficient way to construct diverse chemical libraries. organic-chemistry.orgnih.gov

Flow Chemistry: Transitioning key synthetic steps from batch to continuous flow processing. youtube.comacs.org Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for automated, on-demand synthesis. youtube.comacs.org This approach is particularly well-suited for handling hazardous reagents and for scaling up production. acs.org The use of superheated solvents in flow chemistry can also accelerate reactions and replace the need for catalysts in some cases. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,3-Dibromophenyl)acetonitrile, and how can reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a brominated benzyl halide with cyanide sources (e.g., NaCN). For example, analogous compounds like 2-(3,5-dibromophenyl)acetonitrile are synthesized using NaCN and 3,5-dibromobenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C, achieving ~78% yield . For the 2,3-isomer, optimizing stoichiometry (1:1.2 benzyl bromide:NaCN), solvent polarity, and reaction time (12–24 hrs) is critical to mitigate competing elimination or hydrolysis side reactions. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and regiochemistry of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to bromine atoms (positions 2 and 3) show deshielding (δ 7.5–8.0 ppm) with coupling patterns indicating substitution. The acetonitrile CH2 group appears as a singlet (δ ~3.8 ppm).

- ¹³C NMR : Brominated carbons (C2, C3) resonate at δ 120–130 ppm, while the nitrile carbon appears at δ ~115 ppm.

- IR : A strong C≡N stretch at ~2250 cm⁻¹ confirms the nitrile group.

- MS : Molecular ion [M]⁺ at m/z 275 (C8H5Br2N⁺) with characteristic Br isotope patterns (1:2:1 for two Br atoms). Cross-referencing with databases like PubChem ensures accurate assignment .

Q. What are the key challenges in achieving high regioselectivity during bromination of phenylacetonitrile derivatives?

- Methodological Answer : Direct bromination of phenylacetonitrile often leads to mixed regioisomers due to competing electrophilic aromatic substitution (EAS) pathways. For 2,3-dibromination, directing groups (e.g., meta-directing nitrile) and steric effects play critical roles. Controlled bromine addition (1.05–1.1 equivalents Br2 in H2SO4 at 0°C) with FeBr3 catalysis can favor 2,3-substitution. Alternatively, pre-functionalized intermediates (e.g., 2-bromophenylacetonitrile) can undergo selective bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dibromophenyl group influence reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The ortho-bromine creates steric hindrance, limiting access to the palladium catalyst, while the meta-bromine provides an electron-withdrawing effect that activates the ring for coupling. For Suzuki reactions, coupling at the less hindered position (e.g., para to the nitrile) is favored. Ligands like XPhos enhance reactivity for bulky substrates, while bases such as Cs2CO3 improve turnover. Comparative studies with mono-brominated analogs (e.g., 3-bromophenylacetonitrile) reveal slower kinetics for the 2,3-dibromo derivative, requiring elevated temperatures (100–120°C) .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Bromine atoms increase electrophilicity, enhancing potential interactions with nucleophilic residues in enzymes.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases. The nitrile group may form hydrogen bonds with active-site lysine or serine residues, while bromine atoms contribute to hydrophobic interactions. Validation via MD simulations (AMBER force field) assesses binding stability .

Q. How can contradictory data on the compound’s thermal stability be resolved through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer : Conflicting reports may arise from impurities or polymorphic forms. Perform DSC at 10°C/min under N2: A sharp endothermic peak at 120–130°C indicates melting, while exothermic events above 200°C suggest decomposition. TGA (5°C/min) quantifies mass loss; >95% residue at 300°C implies high thermal stability. Compare results with HPLC-pure samples (>99%) to rule out impurity-driven degradation .

Q. What strategies mitigate cytotoxicity during in vitro studies of this compound in mammalian cell lines?

- Methodological Answer : Dose-dependent cytotoxicity (IC50) can be reduced via:

- Prodrug Design : Mask the nitrile group as a tert-butyl carbamate, hydrolyzed intracellularly.

- Co-administration : Use antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generated by bromine release.

- Nanoparticle Encapsulation : PEGylated liposomes improve bioavailability and reduce effective doses. Validate via MTT assays in HEK293 or HepG2 cells .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of this compound: How to reconcile conflicting data in DMSO vs. aqueous buffers?

- Methodological Answer : Solubility variations arise from solvent polarity and hydrogen-bonding capacity. DMSO (high polarity, H-bond acceptance) solubilizes the compound (~50 mg/mL), while aqueous buffers (e.g., PBS pH 7.4) show limited solubility (<1 mg/mL) due to hydrophobic bromine atoms. Use dynamic light scattering (DLS) to confirm aggregation in aqueous media. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.